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molecular formula C15H10O5 B014971 Genistein-2',3',5',6'-d4 CAS No. 187960-08-3

Genistein-2',3',5',6'-d4

Cat. No. B014971
M. Wt: 274.26 g/mol
InChI Key: TZBJGXHYKVUXJN-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560131B2

Procedure details

A sample corresponding to 1 to 10 mg of isoflavones was precisely weighed, and 25 mL of 70% (v/v) ethanol was added to the sample. After extraction with stirring for 30 minutes at room temperature, the extract was centrifuged. The residue was further extracted twice in the same way as in the above. Extract solutions from three extractions in total were combined, adjusted to a volume of 100 mL with 70% (v/v) ethanol, and then filtered with a 0.45 μm PVDF filter to obtain a test solution. In a confirmatory test of isoflavones, the peaks of the test solution were confirmed at about the same retention times as compared with 12 kinds of standard samples, namely, daidzin, genistin, glycitin, daidzein, genistein, glycitein, malonyl daidzin, malonyl genistin, malonyl glycitin, acetyl daidzin, acetyl genistin and acetyl glycitin (all manufactured by Waco Pure Chemical Industries, Inc.). In a quantitative test, the concentrations of 12 isoflavones in the test solution were quantified (as equivalent converted into daidzin) using daidzin standard samples as standard. The true isoflavone concentrations were calculated by multiplying the obtained values by the following quantification constants: daidzin (1.000), genistin (0.814), glycitin (1.090), malonyl daidzin (1.444), malonyl genistin (1.095), malonyl glycitin (1.351), acetyl daidzin (1.094), acetyl genistin (1.064), acetyl glycitin (1.197), daidzein (0.583), genistein (0.528), and glycitein (0.740). The total amount of isoflavones was determined from the sum of the concentrations of all isoflavones. HPLC conditions of the test solutions and the standard solutions are shown in Table 1.
[Compound]
Name
isoflavones
Quantity
5.5 (± 4.5) mg
Type
reactant
Reaction Step One
Name
malonyl genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acetyl daidzin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acetyl genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
isoflavones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
[Compound]
Name
isoflavones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12](O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3](O)[CH:2]=1.C1C(C2C(=O)C3C(O)=CC(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=CC=3OC=2)=CC=C(O)C=1.COC1C=C2C(C(C3C=CC(O)=CC=3)=COC2=CC=1O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O)=O.C1C(C2C(=O)C3C=CC(O)=CC=3OC=2)=CC=C(O)C=1.C1C(C2C(=O)C3C(O)=CC(O)=CC=3OC=2)=CC=C(O)C=1.COC1C=C2C(=O)C(C3C=CC(O)=CC=3)=COC2=CC=1O.C1C(C2C(=O)C3C=CC(O[C@@H]4O[C@H](COC(CC(O)=O)=O)[C@@H](O)[C@H](O)[C@H]4O)=CC=3OC=2)=CC=C(O)C=1.C1C(C2C(=O)C3C(=CC(O[C@@H]4O[C@H](COC(CC(O)=O)=O)[C@@H](O)[C@H](O)[C@H]4O)=CC=3O)OC=2)=CC=C(O)C=1.COC1C=C2C(C(C3C=CC(O)=CC=3)=COC2=CC=1O[C@@H]1O[C@H](COC(CC(O)=O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.COC[C@H]1O[C@@H](OC2C=CC3C(C(C4C=CC(O)=CC=4)=COC=3C=2)=O)[C@H](O)[C@@H](O)[C@@H]1O.CC(OC[C@H]1O[C@@H](OC2C=C3OC=C(C4C=CC(O)=CC=4)C(=O)C3=CC=2OC)[C@H](O)[C@@H](O)[C@@H]1O)=O>C(O)C>[O:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:16](=[O:17])[C:7]([C:6]2[CH:1]=[CH:2][CH:3]=[CH:4][CH:5]=2)=[CH:8]1

Inputs

Step One
Name
isoflavones
Quantity
5.5 (± 4.5) mg
Type
reactant
Smiles
Step Two
Name
malonyl genistin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O
Step Four
Name
acetyl daidzin
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
Step Five
Name
acetyl genistin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O
Step Seven
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
isoflavones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Twelve
Name
isoflavones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Step Fourteen
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC1O)OC=C(C2=O)C=3C=CC(=CC3)O
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction
EXTRACTION
Type
EXTRACTION
Details
The residue was further extracted twice in the same way as in the above
EXTRACTION
Type
EXTRACTION
Details
Extract solutions from three extractions in total
FILTRATION
Type
FILTRATION
Details
filtered with a 0.45 μm PVDF
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to obtain a test solution
CONCENTRATION
Type
CONCENTRATION
Details
The true isoflavone concentrations

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1C=C(C(=O)C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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